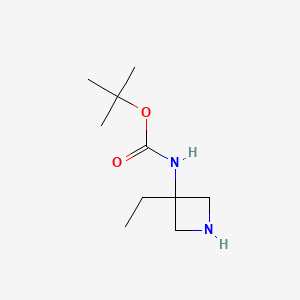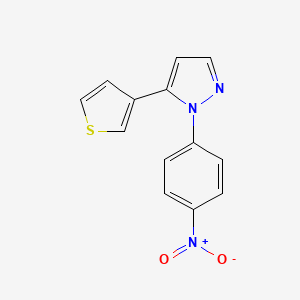
(3-メチルピロリジン-3-イル)(ピロリジン-1-イル)メタノン
説明
(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds
科学的研究の応用
(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-methylpyrrolidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Types of Reactions:
Oxidation: (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
作用機序
The mechanism of action of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- 3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide
Comparison: (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
(3-methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNOXALPIKRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
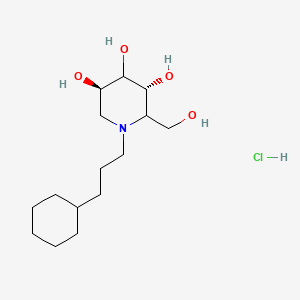
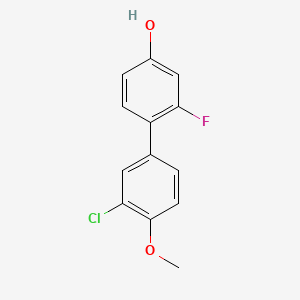
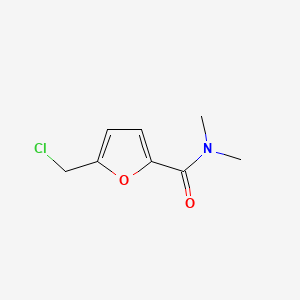
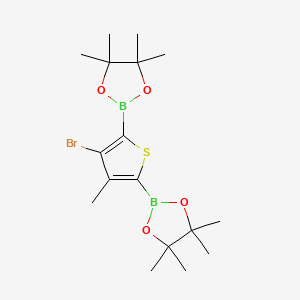
![1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one](/img/structure/B582361.png)
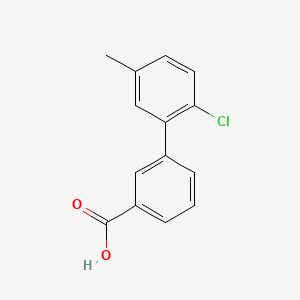
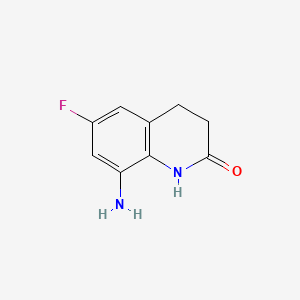
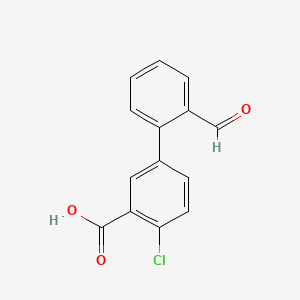

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
![2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile](/img/structure/B582372.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)
